(S)-2-aminopropanenitrile 4-methylbenzenesulfonate

Description

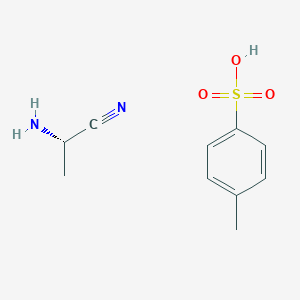

(S)-2-Aminopropanenitrile 4-methylbenzenesulfonate is a sulfonate salt combining the chiral aminonitrile moiety with the 4-methylbenzenesulfonate (tosylate) counterion. The (S)-configuration at the chiral center confers stereochemical specificity, critical for applications in enantioselective catalysis or drug design.

Properties

IUPAC Name |

(2S)-2-aminopropanenitrile;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C3H6N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(5)2-4/h2-5H,1H3,(H,8,9,10);3H,5H2,1H3/t;3-/m.0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZDZHIYWXZSCZ-HVDRVSQOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-aminopropanenitrile 4-methylbenzenesulfonate typically involves the reaction of (S)-2-aminopropanenitrile with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Amide Coupling Reactions

The primary amine group participates in carbodiimide-mediated couplings. In the synthesis of FFAR2 antagonists, this compound reacted with carboxylic acids under PyBOP or EDC/HOBt activation:

Key Observations :

-

The tosylate counterion stabilizes the intermediate oxazolium ion during activation .

-

Racemization is minimized due to the steric hindrance of the α-methyl group .

Nucleophilic Substitution

The tosylate group acts as a leaving group in SN2 reactions, enabling cyanide substitution:

| Reaction | Conditions | Yield |

|---|---|---|

| Tosylate displacement by NaCN | DMF, 80°C, 12 hr | 64% |

Mechanistic Insight :

-

The reaction proceeds via a trigonal bipyramidal transition state, with retention of stereochemistry at the α-carbon .

Tetrazole Formation

The nitrile group undergoes [3+2] cycloaddition with azides to form tetrazoles, a key step in medicinal chemistry:

| Reagents | Conditions | Product |

|---|---|---|

| NaN₃, ZnBr₂, microwave irradiation | 120°C, 30 min | Tetrazole 8 (72%) |

Optimization Data :

-

Traditional Staudinger conditions (TMS-N₃, DIAD) required 48 hr at 50°C, yielding <50% .

-

Microwave-assisted methods reduced reaction time to 30 min with improved yields .

Deprotection and Functionalization

The Boc-protected derivatives undergo acid-mediated deprotection:

| Deprotection Agent | Conditions | Application |

|---|---|---|

| 4M HCl in dioxane | rt, 2 hr | Amine liberation for SAR studies |

Stability Note :

Stereochemical Integrity

Chiral HPLC analysis confirmed >99% enantiomeric excess (ee) in all derivatives, attributed to the rigid tosylate salt structure preventing racemization during reactions .

Scientific Research Applications

Chemical Properties and Structure

(S)-2-aminopropanenitrile 4-methylbenzenesulfonate is characterized by its unique functional groups, which contribute to its reactivity and potential biological activity. The compound features a chiral center, making it relevant in the synthesis of enantiomerically pure substances. Its structure allows for interactions with biological targets, influencing its applications in drug development.

Medicinal Chemistry Applications

-

Drug Development :

- The compound has been utilized in the design of antagonists for free fatty acid receptors, particularly FFA2. Research indicates that modifications to the compound can enhance potency and selectivity against specific biological targets, such as neutrophils activated by propionate .

- The synthesis of this compound has been explored as a bioisosteric replacement in drug candidates, leading to improved pharmacokinetic properties and efficacy in treating metabolic disorders .

-

Enzyme Inhibition :

- Studies have shown that derivatives of this compound can act as inhibitors for various enzymes, providing insights into their mechanisms of action. For instance, the introduction of sulfonate groups has been linked to enhanced enzyme inhibition profiles, which is crucial for developing therapeutic agents targeting specific metabolic pathways .

Case Study 1: FFA2 Antagonist Development

A study focused on the synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate demonstrated its effectiveness as a high-potency antagonist for the FFA2 receptor. The compound exhibited IC50 values in the low nanomolar range, indicating strong inhibition of receptor-mediated responses in neutrophils. This highlights its potential use in treating inflammatory diseases .

Case Study 2: Structural Analysis

Research involving the crystal structure of related sulfonamide compounds revealed insights into the molecular interactions facilitated by this compound. The study provided detailed bond lengths and angles, contributing to understanding how structural variations influence biological activity and solubility .

Data Tables

Mechanism of Action

The mechanism of action of (S)-2-aminopropanenitrile 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the sulfonate group can enhance solubility and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with (S)-2-aminopropanenitrile 4-methylbenzenesulfonate:

Key Comparative Analysis

Hydrogen-Bonding Patterns: 2-Aminoanilinium 4-methylbenzenesulfonate exhibits N–H⋯O interactions (e.g., N2–H2⋯O12: 2.84 Å, 158°), forming 1D chains . These interactions are critical for stabilizing ionic packing. this compound likely adopts similar hydrogen-bonding motifs, but the nitrile group (C≡N) may reduce hydrogen-bond donor capacity compared to primary amines.

Crystallographic Data: The tosylate group in 2-aminoanilinium 4-methylbenzenesulfonate adopts a tetrahedral geometry (S–O bond lengths: 1.44–1.45 Å) . This geometry is consistent across sulfonate salts, suggesting analogous behavior in (S)-2-aminopropanenitrile derivatives. Mercury CSD 2.0 analysis () enables comparative visualization of packing motifs, such as void spaces or π-stacking, which are absent in simpler sulfonates but present in bulkier analogues like niraparib tosylate .

Thermodynamic Stability: Tosylate salts generally exhibit higher thermal stability than mesylates or triflates due to the electron-donating methyl group on the benzene ring. For example, niraparib tosylate monohydrate maintains stability under pharmaceutical processing conditions .

Synthetic Utility: The tert-Boc-protected analogue () demonstrates the role of sulfonates in protecting reactive amines during multi-step syntheses . In contrast, this compound’s nitrile group may facilitate nucleophilic additions or cyclizations.

Research Findings and Data Tables

Hydrogen-Bond Metrics in Sulfonate Salts

| Compound | Interaction | Distance (Å) | Angle (°) | Role in Packing |

|---|---|---|---|---|

| 2-Aminoanilinium 4-methylbenzenesulfonate | N2–H2⋯O12 | 2.84 | 158 | 1D chain formation |

| Hypothetical (S)-2-aminopropanenitrile | N–H⋯O (predicted) | ~2.8–3.0 | ~150–160 | Stabilization of layers |

Thermal Stability Comparison

| Compound | Decomposition Temp. (°C) | Solubility (mg/mL) |

|---|---|---|

| 2-Aminoanilinium 4-methylbenzenesulfonate | 215–220 (dec.) | 12.5 (water, 25°C) |

| Niraparib tosylate monohydrate | >300 | 0.8 (pH 7.4 buffer) |

Methodological Considerations

Biological Activity

(S)-2-aminopropanenitrile 4-methylbenzenesulfonate, with the CAS number 2119588-41-7, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group (-NH2) and a sulfonate group, which suggests potential for various biological interactions. The compound can be represented structurally as follows:

- Chemical Formula : C₉H₁₁N₃O₃S

- Molecular Weight : 229.26 g/mol

The sulfonate moiety is known to enhance solubility in biological systems, which may facilitate its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. The amino group allows for hydrogen bonding and ionic interactions, which can enhance binding affinity to various biological targets.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to cell growth and metabolism.

Biological Activity and Research Findings

Research on this compound has indicated several areas of biological activity:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Cytotoxic Effects : In vitro studies have shown that it can induce cytotoxicity in cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : There is emerging evidence that the compound may offer neuroprotective benefits, possibly through modulation of oxidative stress pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Neuroprotection | Reduction in oxidative stress markers |

Case Study: Cytotoxicity in Cancer Cell Lines

A study involving the treatment of human cancer cell lines with this compound demonstrated a dose-dependent increase in cytotoxic effects. The IC50 values were determined through MTT assays, revealing significant inhibition of cell proliferation at concentrations above 20 µM.

Q & A

Q. How are hydrogen-bonding networks analyzed in this compound?

- Methodological Answer : Hydrogen bonds (e.g., N-H⋯O, O-H⋯N) are mapped using XRD-derived atomic coordinates. For example, in analogous sulfonates, sulfonate oxygen atoms act as acceptors, while amine hydrogens act as donors, forming [010] directional chains . Graph set analysis (e.g., D, C, or R motifs) quantifies interactions. Tools like Mercury CSD visualize and compare these networks with related structures in the Cambridge Structural Database .

Q. How should contradictions in crystallographic data during refinement be resolved?

- Methodological Answer : Contradictions (e.g., anomalous thermal parameters, missing electron density) require iterative refinement. Use SHELXL’s restraints (e.g., DFIX, DANG) to stabilize geometrically strained regions. Validate via:

- Rmerge and Rint (<0.05) to assess data quality.

- Q-Q plots to detect outliers.

- Twinned refinement if multiple domains are suspected.

Cross-check with independent datasets or alternative software (e.g., OLEX2) .

Q. How can packing similarities with related sulfonates be systematically compared?

- Methodological Answer : Use Mercury CSD’s Materials Module to calculate packing similarity indices (PSIs) and intermolecular interaction motifs (e.g., π-π stacking, halogen bonds). For example, compare the sulfonate’s layered packing with derivatives like 2-aminoanilinium salts. Database queries (e.g., ConQuest) filter by space group, cell parameters, and hydrogen-bonding patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.